molecular formula C15H10N2O3 B8809237 N-(1,3-dioxoisoindol-2-yl)benzamide CAS No. 16067-65-5

N-(1,3-dioxoisoindol-2-yl)benzamide

Cat. No.: B8809237
CAS No.: 16067-65-5
M. Wt: 266.25 g/mol
InChI Key: QDRKIFVTZFDQDJ-UHFFFAOYSA-N
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Description

N-(1,3-Dioxoisoindol-2-yl)benzamide (CAS: 16067-65-5) is a benzamide derivative featuring a 1,3-dioxoisoindole (isoindole-1,3-dione) moiety. Its molecular formula is C₁₅H₁₀N₂O₃, with a molecular weight of 266.25 g/mol . The compound’s structure consists of a benzamide group (C₆H₅CONH-) attached to the nitrogen atom of the isoindole-1,3-dione core.

Properties

CAS No.

16067-65-5

Molecular Formula

C15H10N2O3

Molecular Weight

266.25 g/mol

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C15H10N2O3/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(17)20/h1-9H,(H,16,18)

InChI Key

QDRKIFVTZFDQDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide

  • Molecular Formula : C₂₂H₁₄ClFN₂O₃
  • Key Features :
    • Substituted with chlorine (Cl) and fluorine (F) atoms.
    • Contains a methylene bridge (-CH₂-) linking the isoindole dione to the benzamide.
  • Its larger molecular weight (408.81 g/mol) compared to the parent compound may influence pharmacokinetic properties .

2-(1,3-Dioxoisoindol-2-yl)-N-phenylbenzamide

  • Molecular Formula : C₂₁H₁₄N₂O₃
  • Key Features :
    • A phenyl group replaces the benzamide’s hydrogen at the isoindole nitrogen.
  • However, its higher molecular weight (342.35 g/mol) could reduce solubility .

N-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzamide

  • Molecular Formula : C₁₇H₁₄N₂O₄
  • Key Features :
    • Ethoxy (-OCH₂CH₂-) linker between the benzamide and isoindole dione.
  • Significance : The ethoxy group may enhance solubility and metabolic stability, making it advantageous for drug design .

N-[2-(1H-Indol-3-yl)ethyl]benzamide

  • Molecular Formula : C₁₇H₁₆N₂O
  • Key Features :
    • Replaces isoindole dione with an indole moiety.
  • Significance : Demonstrated activity against Plasmodium falciparum by disrupting melatonin-mediated synchronization . The indole group’s electron-rich nature contrasts with the electron-deficient isoindole dione, suggesting divergent biological targets.

1,3,4-Oxadiazole Derivatives (e.g., LMM5 and LMM11)

  • Examples :
    • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
    • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
  • Key Features :
    • Contain 1,3,4-oxadiazole rings instead of isoindole dione.
  • Significance : These compounds exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase, highlighting the importance of heterocyclic diversity in drug discovery .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
N-(1,3-Dioxoisoindol-2-yl)benzamide 266.25 Not reported Likely low (hydrophobic)
LMM5 (1,3,4-Oxadiazole) 532.62 Not reported Moderate (polar groups)
N-[2-(1H-Indol-3-yl)ethyl]benzamide 266.33 Not reported Moderate (amide bond)

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